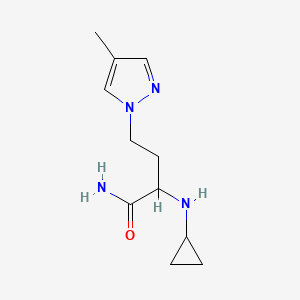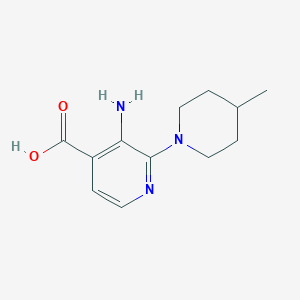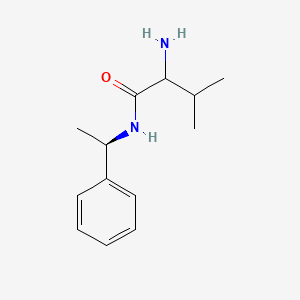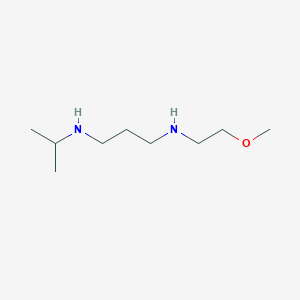
n1-Isopropyl-n3-(2-methoxyethyl)propane-1,3-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
n1-Isopropyl-n3-(2-methoxyethyl)propane-1,3-diamine is a versatile diamine compound with the molecular formula C9H22N2O and a molecular weight of 174.29 g/mol . This compound is known for its unique reactivity and selectivity, making it a valuable tool in various laboratory experiments and synthetic processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n1-Isopropyl-n3-(2-methoxyethyl)propane-1,3-diamine typically involves the reaction of isopropylamine with 2-methoxyethylamine in the presence of a suitable catalyst. The reaction conditions often include a controlled temperature and pressure environment to ensure optimal yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reactants are combined under specific conditions to maximize efficiency and minimize by-products. The process may also include purification steps such as distillation or crystallization to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
n1-Isopropyl-n3-(2-methoxyethyl)propane-1,3-diamine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: This compound can participate in nucleophilic substitution reactions, where it acts as a nucleophile.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding amine oxides, while reduction could produce secondary or tertiary amines .
Scientific Research Applications
n1-Isopropyl-n3-(2-methoxyethyl)propane-1,3-diamine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme interactions and protein modifications.
Medicine: Investigated for potential therapeutic uses, including as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism by which n1-Isopropyl-n3-(2-methoxyethyl)propane-1,3-diamine exerts its effects involves its interaction with specific molecular targets. It can act as a ligand, binding to metal ions or enzymes, thereby influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- n1-Isopropyl-2-methyl-1,2-propanediamine
- n1-Isopropyl-n3-(2-ethoxyethyl)propane-1,3-diamine
- n1-Isopropyl-n3-(2-hydroxyethyl)propane-1,3-diamine
Uniqueness
n1-Isopropyl-n3-(2-methoxyethyl)propane-1,3-diamine stands out due to its unique combination of reactivity and selectivity. Its methoxyethyl group provides distinct steric and electronic properties, making it particularly useful in specific synthetic applications where other similar compounds may not perform as effectively .
Properties
Molecular Formula |
C9H22N2O |
|---|---|
Molecular Weight |
174.28 g/mol |
IUPAC Name |
N-(2-methoxyethyl)-N'-propan-2-ylpropane-1,3-diamine |
InChI |
InChI=1S/C9H22N2O/c1-9(2)11-6-4-5-10-7-8-12-3/h9-11H,4-8H2,1-3H3 |
InChI Key |
GCXMGYMBHQVICM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NCCCNCCOC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


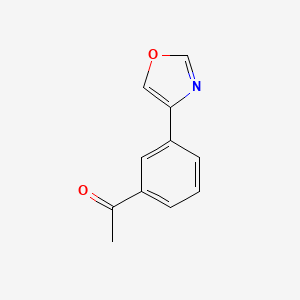
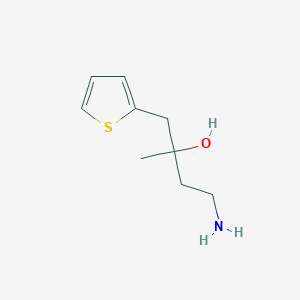
![15-(2-acetamidohexanoylamino)-6-[3-[bis(azanyl)methylideneamino]propyl]-12-(1H-imidazol-5-ylmethyl)-3-(1H-indol-3-ylmethyl)-2,5,8,11,14,17-hexakis(oxidanylidene)-9-(phenylmethyl)-1,4,7,10,13,18-hexazacyclotricosane-23-carboxamide](/img/structure/B13639731.png)
amino}but-2-ynoicacid](/img/structure/B13639737.png)
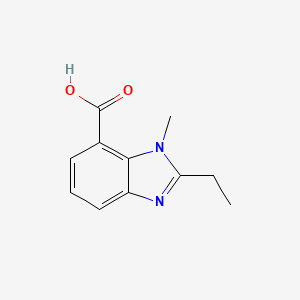
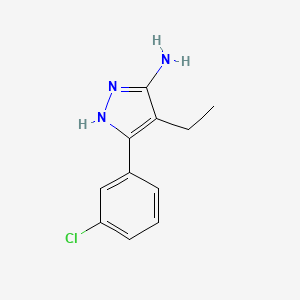
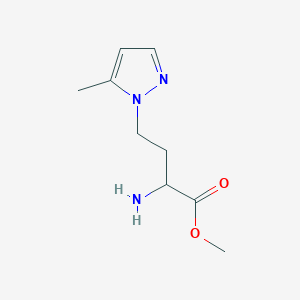
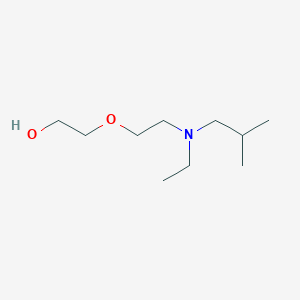
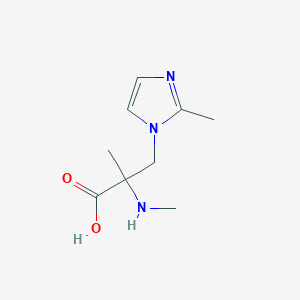
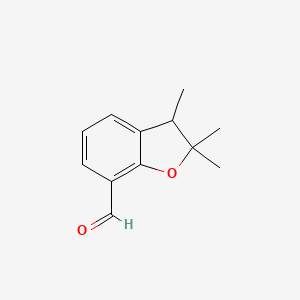
![[1-(propan-2-yl)-4,5-dihydro-1H-imidazol-2-yl]methanamine](/img/structure/B13639786.png)
